molecular formula C7H5ClFNO2 B6360954 Methyl 4-chloro-5-fluoronicotinate CAS No. 1454913-72-4

Methyl 4-chloro-5-fluoronicotinate

Cat. No.: B6360954
CAS No.: 1454913-72-4
M. Wt: 189.57 g/mol
InChI Key: YABUXSHSEYDQJQ-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-fluoronicotinate is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of nicotinic acid and contains both chlorine and fluorine atoms, making it a halogenated heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-fluoronicotinate typically involves the esterification of 4-chloro-5-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-fluoronicotinate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nicotinates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

Methyl 4-chloro-5-fluoronicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-fluoronicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-fluoronicotinate
  • Methyl 2-chloro-5-methoxynicotinate
  • Methyl 5-bromo-3-fluoropicolinate

Uniqueness

Methyl 4-chloro-5-fluoronicotinate is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-chloro-5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABUXSHSEYDQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-5-fluoronicotinic acid (1.7 g, 9.68 mmol) in acetonitrile (18 mL) was cooled to 0° C. To this solution was added DBU (3.65 mL, 24.21 mmol) dropwise and the resultant solution stirred for 30 min. Iodomethane (3.03 mL, 48.4 mmol) was added dropwise and stirred at room temperature for 12 h. The volatiles were removed completely under reduced pressure and the residue purified via silica gel chromatography using a gradient of ethyl acetate in hexane to afford methyl 4-chloro-5-fluoronicotinate (1.2 g, 6.33 mmol, 65% yield) as a yellow solid. LCMS (ESI) m/e 190.0 [(M+H)+, calcd for C7H6ClFNO2 190.0]; LC/MS retention time (Method F): tR=0.77 min.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
3.65 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.03 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-5-fluoronicotinic acid (1.7 g, 9.68 mmol) in acetonitrile (18 mL) cooled to 0° C. was added DBU (3.65 mL, 24.21 mmol) dropwise. The reaction mixture was stirred for 30 min. To this mixture iodomethane (3.03 mL, 48.4 mmol) was added dropwise and stirred at rt for 12 h. The volatiles were removed under reduced pressure. The residue was purified via silica gel column chromatography (hexane and ethyl acetate) to afford methyl 4-chloro-5-fluoronicotinate (1.2 g, 6.33 mmol, 65% yield) as a yellow solid. LC/MS (ESI) m/e 190.0 [(M+H)+, calcd for C7H6ClFNO2 189.9]; LC/MS retention time (method D): tR=0.77 min.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Quantity
3.03 mL
Type
reactant
Reaction Step Three

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